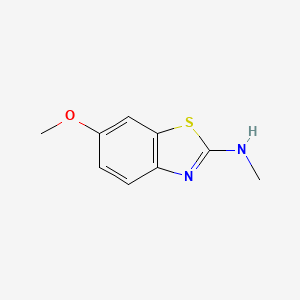
Benzothiazole, 6-methoxy-2-methylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 6-methoxy-2-methylamino- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 6-methoxy-2-methylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-methoxy-2-methylamino- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Neuroprotective Effects
Benzothiazole derivatives have shown promising results in neuroprotection, particularly against Alzheimer's disease (AD). For instance, compounds like 6-methoxy-2-methylamino-benzothiazole have been evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. Studies indicate that these compounds can also inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function in AD patients .
1.2 Cancer Therapeutics
The benzothiazole scaffold is widely utilized in the development of anticancer agents. Recent studies have demonstrated that benzothiazole derivatives possess cytotoxic properties against various cancer cell lines. For example, hybrids of benzothiazole with phthalimide have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, targeted alpha therapy (TAT) using astatinated benzothiazole derivatives has been proposed as a novel approach for treating cancer by delivering localized radiation to tumor cells while minimizing damage to surrounding tissues .
Imaging Applications
2.1 PET Imaging for Alzheimer's Disease
Benzothiazole derivatives are also employed as imaging agents for positron emission tomography (PET). The compound 6-methoxy-2-(4'-fluorophenyl)-1,3-benzothiazole has been developed as a potential PET tracer for visualizing amyloid plaques in the brains of AD patients. It exhibits favorable biodistribution characteristics and a high affinity for amyloid aggregates, making it a valuable tool for early diagnosis and monitoring of AD progression .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Klunk et al., 2004 | Imaging Agent | Developed [18F]Flutemetamol as a PET tracer for AD; demonstrated high affinity for amyloid plaques. |
| Ceyzériat et al., 2020 | Neuroprotection | Investigated low-dose radiation therapy's effects on Aβ and Tau deposits in AD mouse models; showed cognitive improvement. |
| Srivastava et al., 2019 | Antimicrobial Activity | Evaluated various benzothiazole derivatives against microbial strains; found significant antibacterial and antifungal activities. |
Propiedades
Número CAS |
51661-22-4 |
|---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6-methoxy-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-10-9-11-7-4-3-6(12-2)5-8(7)13-9/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
UUXRFTMIMLTQCN-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=C(S1)C=C(C=C2)OC |
SMILES canónico |
CNC1=NC2=C(S1)C=C(C=C2)OC |
Key on ui other cas no. |
51661-22-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















